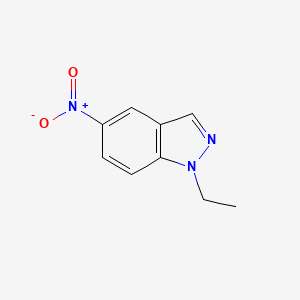

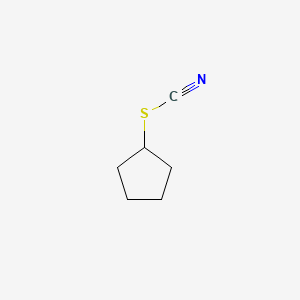

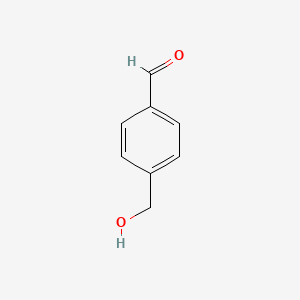

![molecular formula C9H7F3N4S B3042243 4-Amino-5-[3-(trifluoromethyl)phenyl]-1,2,4-triazole-3-thiol CAS No. 537050-10-5](/img/structure/B3042243.png)

4-Amino-5-[3-(trifluoromethyl)phenyl]-1,2,4-triazole-3-thiol

Descripción general

Descripción

The compound is a derivative of triazole . Triazoles are a class of five-membered aromatic azole compounds containing two carbon and three nitrogen atoms . They are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .

Synthesis Analysis

A series of 4- (het)arylimino-3- (trifluoromethyl)-5-phenylpyrazoles was synthesized . Alkylation of 4-aminopyrazoles with methylating agents and butyl bromide was investigated . The addition of phenylisothiocyanate to 4-aminopyrazoles to give compounds with a thiourea fragment was also studied .Chemical Reactions Analysis

A series of 4- (het)arylimino-3- (trifluoromethyl)-5-phenylpyrazoles was synthesized . Alkylation of 4-aminopyrazoles with methylating agents and butyl bromide was investigated . The addition of phenylisothiocyanate to 4-aminopyrazoles to give compounds with a thiourea fragment was also studied .Aplicaciones Científicas De Investigación

Surface Functionalization of Silver Nanoparticles

This compound has been used in the surface functionalization of silver nanoparticles (AgNPs). The functionalized AgNPs were monitored using UV–Vis absorption spectroscopy . The functionalized silver nanoparticles showed high antibacterial activity against Gram-positive and Gram-negative bacteria .

Anticancer Activity

The functionalized silver nanoparticles have shown potential to inhibit growth with cell cycle arrest and increased apoptosis of MCF-7 cancer cell in a dose-dependent manner . This suggests that they could be used as a potent therapeutic agent in future cancer treatments .

Antimalarial Drug Development

The compound has been used in the synthesis of Schiff base ligand and its complexes of cadmium, which have been identified as suitable bioactive agents for the treatment of malaria . The synthesized Schiff base has potential tridentate coordination with the metal ion via hydroxy naphthalinic-O, azomethine-N and sulphur atom of the thione group .

Determination of Aldehydes and Other Reactive Chemicals

4-Amino-3-hydrazino-5-mercapto-1,2,4-triazole, a related compound, is used as a reagent in the determination of aldehydes and other reactive chemicals .

Corrosion Inhibition

3-amino-5-mercapto-1,2,4-triazole, another related compound, has been recognized as a good corrosion inhibitor for copper and copper alloys because of its strong adsorption ability on metal surfaces .

Nanotechnology and Nanomedicine

The compound has been used in the development of novel nanocomposites in the field of nanotechnology and nanomedicine . These nanocomposites have applications in biological labeling, imaging, biosensing, antimicrobial activity, detection, drug carrier genetic disorders, gene therapy, DNA sequencing, and elimination of cancer cells before they form tumors .

Mecanismo De Acción

Target of Action

It is known that 1,2,4-triazole derivatives have been extensively investigated for their therapeutic applications as drugs .

Mode of Action

1,2,4-triazole derivatives are known to interact with various biological targets, leading to a wide range of biological properties .

Biochemical Pathways

It is known that 1,2,4-triazole derivatives can influence a variety of biochemical pathways due to their wide range of biological properties .

Result of Action

It is known that 1,2,4-triazole derivatives have shown anticancer, anti-inflammatory, and antifungal activities .

Propiedades

IUPAC Name |

4-amino-3-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3N4S/c10-9(11,12)6-3-1-2-5(4-6)7-14-15-8(17)16(7)13/h1-4H,13H2,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRTGUSVRTUDCEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C2=NNC(=S)N2N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3N4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-3-mercapto-5-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

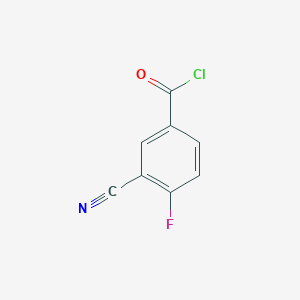

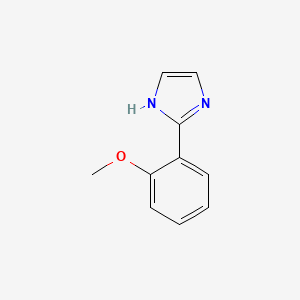

![2-Amino-1,3,5-triazino[1,2-a]benzimidazol-4(3H)-one](/img/structure/B3042164.png)

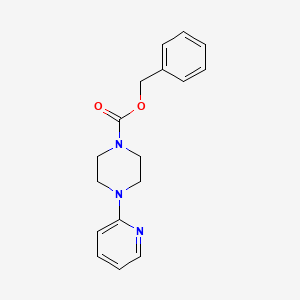

![1-[4-(Benzyloxy)-2-hydroxy-3-methoxyphenyl]ethan-1-one](/img/structure/B3042170.png)